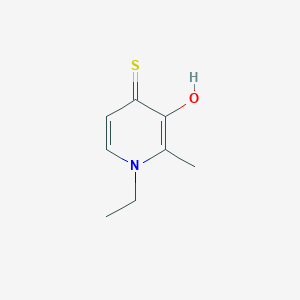

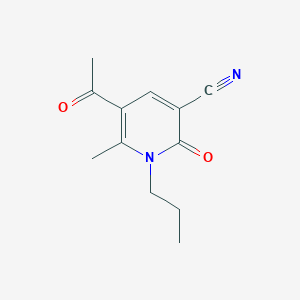

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione is an organic compound with the empirical formula C₆H₇NO. It is also known by the synonym 2-Methyl-3-pyridinol. This compound belongs to the class of heterocyclic building blocks and is commonly used in the synthesis of pyrimidines .

Synthesis Analysis

The synthesis of 1-Ethyl-3-hydroxy-2-methylpyridine-4-thione can be achieved through various routes. One optimized strategy involves starting from 2-fluoro-4-methylpyridine. In contrast to a previously published synthesis using 2-bromo-4-methylpyridine, this approach avoids the use of palladium as a catalyst and exhibits increased overall yield (from 3.6% to 29.4%). The resulting compound is a potent inhibitor of p38α mitogen-activated protein kinase .

Molecular Structure Analysis

The molecular formula of 1-Ethyl-3-hydroxy-2-methylpyridine-4-thione is C₆H₇NO, with a molecular weight of 109.13 g/mol. Its structure includes a pyridine ring substituted with an ethyl group and a hydroxyl group at the 3-position. The compound crystallizes in the thione form .

Chemical Reactions Analysis

- Nitropyridine Formation : Reaction of pyridine or substituted pyridines with N₂O₅ in an organic solvent yields the N-nitropyridinium ion. Subsequent reaction with SO₂/HSO₃⁻ in water leads to the formation of 3-nitropyridine. The reaction mechanism involves a nitro group migration from the 1-position to the 3-position via a [1,5] sigmatropic shift .

- Imidazo[4,5-c]pyridine Synthesis : Starting from 4-aminopyridine, imidazo[4,5-c]pyridines can be synthesized .

- Substitution Reactions : 3-Nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines using the vicarious substitution method or oxidative substitution method, yielding a series of 4-substituted-2-alkylamino-5-nitropyridines .

Physical And Chemical Properties Analysis

Mechanism of Action

Safety and Hazards

- Hazard Statements : The compound poses risks related to acute oral toxicity, eye damage, skin irritation, and specific target organ toxicity (respiratory system). It is combustible and should be handled with care .

- Personal Protective Equipment : Use appropriate personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name |

1-ethyl-3-hydroxy-2-methylpyridine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-3-9-5-4-7(11)8(10)6(9)2/h4-5,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMONGQRZFRDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=S)C(=C1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)

![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)

![N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2737774.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2737776.png)

![7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2737777.png)

![1-methyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2737779.png)